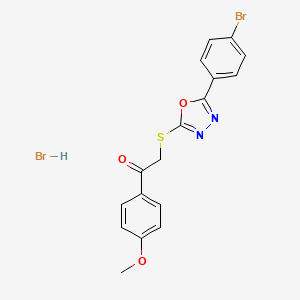

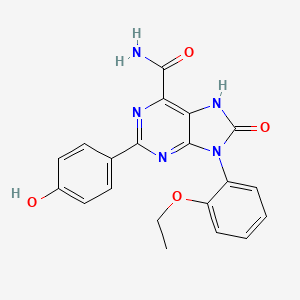

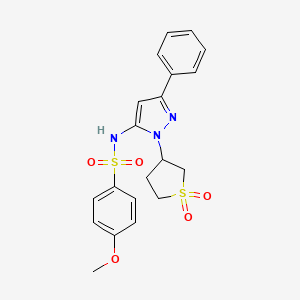

N-(1-(1,1-二氧化四氢噻吩-3-基)-3-苯基-1H-吡唑-5-基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of a series of new benzenesulfonamide derivatives, including the compound of interest, involves a multi-step process starting from substituted benzaldehydes. These key intermediates are prepared with various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties. The process includes the formation of 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, followed by a reaction with 4-hydrazinobenzenesulfonamide to yield the final sulfonamide compounds. This synthetic route allows for the introduction of diverse functional groups, which can significantly affect the biological activity of the resulting compounds .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can vary significantly, as evidenced by the crystallographic study of two related compounds. The study reveals substantial conformational differences between the molecules in the solid state, which are not driven by steric effects within the molecular arrangements. These differences in conformation could potentially influence the biological activity of the compounds in solution, as the steric constraints observed in the solid state may not be present in aqueous media .

Chemical Reactions Analysis

The benzenesulfonamide derivatives synthesized in the study are designed to interact with biological targets such as carbonic anhydrase (CA). The presence of various substituents on the phenyl ring can modulate the compounds' reactivity and binding affinity to the enzyme. The chemical structure of these compounds allows them to act as potential inhibitors of human cytosolic isoforms hCA I and II, which play a role in various physiological processes. The reactivity of these compounds towards CA and their potential cytotoxic effects on tumor cells are crucial for their consideration as anti-tumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzenesulfonamide derivatives are influenced by their molecular structure and the nature of the substituents on the aromatic rings. The compounds' solubility, stability, and conformation in solution can affect their biological activity. For instance, the cytotoxic activities of the 3,4,5-trimethoxy and 4-hydroxy derivatives suggest that the electronic and steric properties of these groups are favorable for anti-tumor activity. Additionally, the ability of these compounds to inhibit carbonic anhydrase suggests that they have the appropriate physical and chemical characteristics to interact with the enzyme's active site .

科学研究应用

抗癌潜力

研究表明,磺酰胺衍生物的合成和分子对接研究可以评估其作为抗癌剂的潜力。例如,吡唑啉磺酰胺化合物已被合成并通过分子对接和动力学研究调查了其潜在的抗乳腺癌活性。这些研究表明,由于其有利的结合能和与已知的抗癌药物(如多柔比星)类似的空间排列,此类化合物可以被开发成有效的抗乳腺癌药物 (Putri 等人,2021)。

治疗应用的酶抑制

磺酰胺衍生物已被探索其作为酶抑制剂的作用,特别关注碳酸酐酶 (CA) 抑制剂。该酶在各种生理过程中起着重要作用,其抑制与治疗青光眼、水肿和某些神经系统疾病等疾病有关。一项研究合成了新的磺酰胺衍生物并测试了它们的细胞毒性和肿瘤特异性,结果表明,一些化合物强烈抑制了人细胞溶质同工型 hCA I 和 II,表明它们在抗肿瘤活性研究中的潜力 (Gul 等人,2016)。

生物硫醇的荧光探测

据报道,基于磺酰胺衍生物开发的荧光探针可用于检测水性介质中的生物硫醇,如谷胱甘肽。此类探针提供高灵敏度和选择性,能够研究活细胞和血清中的谷胱甘肽水平,这对于了解氧化应激及其相关疾病至关重要 (Wang 等人,2013)。

抗炎和镇痛活性

磺酰胺衍生物的合成也与潜在的抗炎和镇痛活性有关。一些化合物已显示出显着的抗高痛觉过敏和抗水肿作用,而不会在动物模型中引起运动障碍,与西乐葆等已知药物相当。这突出了它们作为治疗炎症和疼痛的新型治疗剂的潜力 (Lobo 等人,2015)。

抗菌活性

磺酰胺衍生物显示出有希望的抗菌活性,一些化合物对各种细菌和真菌菌株表现出很高的有效性。这种抗菌特性使它们成为对抗耐药性微生物感染的新型抗生素的候选者 (Kumar 等人,2012)。

作用机制

属性

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-28-17-7-9-18(10-8-17)30(26,27)22-20-13-19(15-5-3-2-4-6-15)21-23(20)16-11-12-29(24,25)14-16/h2-10,13,16,22H,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAKRFDFIUBZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

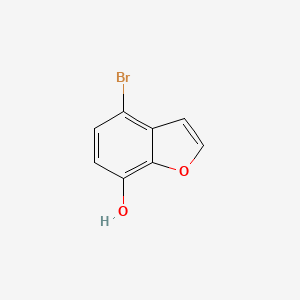

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

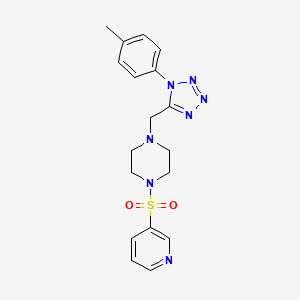

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)